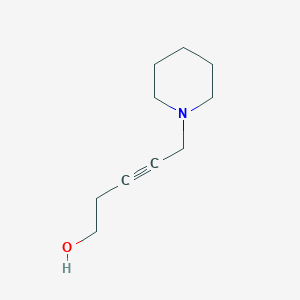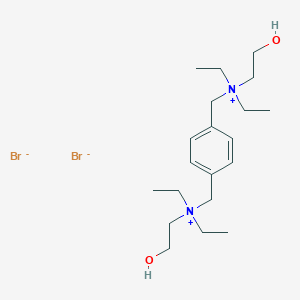
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (p-phenylenedimethylene)bis(diethyl(2-hydroxyethyl)-, dibromide, also known as ethidium bromide, is a fluorescent intercalating agent commonly used in molecular biology research. It is widely used to stain DNA and RNA in agarose gel electrophoresis to visualize the bands under UV light. Ethidium bromide is a small molecule that can intercalate between the base pairs of DNA and RNA, which results in a significant increase in fluorescence intensity.
Mechanism Of Action
Ethidium bromide intercalates between the base pairs of DNA and RNA, causing a significant increase in fluorescence intensity. This is due to the fact that AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is a planar molecule that can stack on top of the base pairs and disrupt the hydrogen bonding between them. This results in a distortion of the DNA or RNA helix, which causes an increase in fluorescence intensity. The mechanism of action of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is shown below:
Biochemical And Physiological Effects
Ethidium bromide is a mutagenic and carcinogenic compound, and its use should be handled with care. It can cause DNA damage and mutations, which can lead to cancer and other diseases. Ethidium bromide can also cause skin irritation and respiratory problems if it is inhaled or comes into contact with the skin. Therefore, it is important to follow proper safety protocols when handling AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide.
Advantages And Limitations For Lab Experiments
One of the main advantages of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is its ability to stain DNA and RNA in agarose gel electrophoresis. It is a simple and cost-effective method for visualizing nucleic acids. However, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide has several limitations. It is a mutagenic and carcinogenic compound, and its use should be handled with care. In addition, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide cannot distinguish between single-stranded and double-stranded DNA or RNA, and it cannot detect small fragments of nucleic acids.
Future Directions
There are several future directions for the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide in molecular biology research. One potential direction is the development of safer alternatives to AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide for staining DNA and RNA in agarose gel electrophoresis. Another direction is the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide in the study of DNA-protein interactions and chromatin structure. Ethidium bromide can also be used in the detection of SNPs and in the study of genetic variation. Finally, the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide in fluorescence microscopy can be further developed to visualize DNA in live cells.
Synthesis Methods
Ethidium bromide can be synthesized by the reaction of p-phenylenediamine with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with bromine to yield AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide. The chemical structure of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is shown below:
Scientific Research Applications
Ethidium bromide is widely used in molecular biology research for staining DNA and RNA in agarose gel electrophoresis. It is also used in fluorescence microscopy to visualize DNA in live cells. In addition, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is used in the detection of single nucleotide polymorphisms (SNPs) and in the study of DNA-protein interactions. Ethidium bromide is a versatile tool for studying DNA and RNA, and its use has contributed to many important discoveries in molecular biology.
properties
CAS RN |
101710-61-6 |
|---|---|
Product Name |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE |
Molecular Formula |
C20H38Br2N2O2 |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide |
InChI |
InChI=1S/C20H38N2O2.2BrH/c1-5-21(6-2,13-15-23)17-19-9-11-20(12-10-19)18-22(7-3,8-4)14-16-24;;/h9-12,23-24H,5-8,13-18H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
YMHJSUFHNFPYCG-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CC)CCO.[Br-].[Br-] |
Canonical SMILES |
CC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CC)CCO.[Br-].[Br-] |
synonyms |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROM IDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



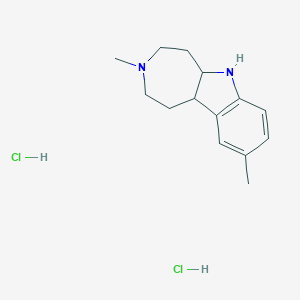
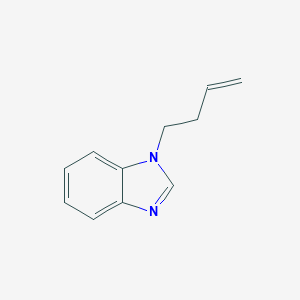
![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

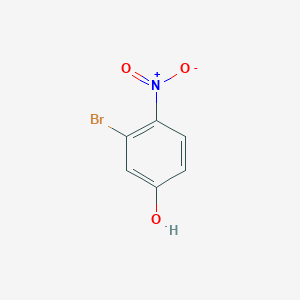



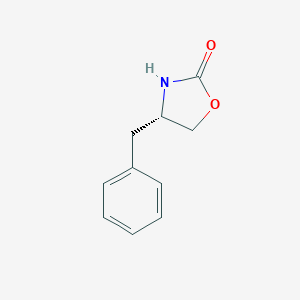
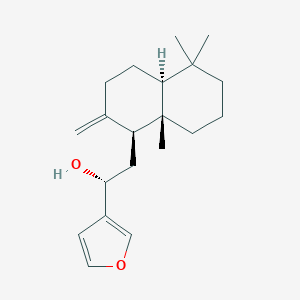
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)


